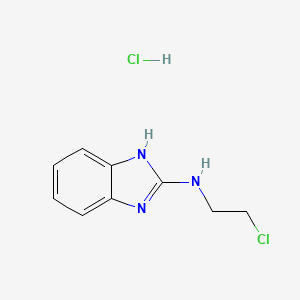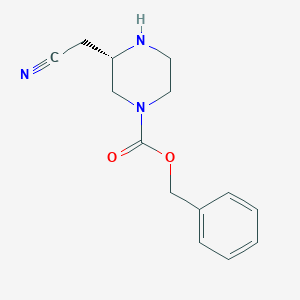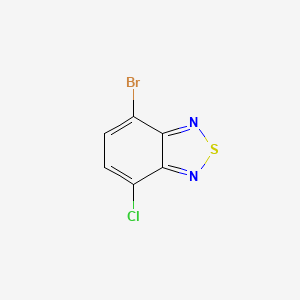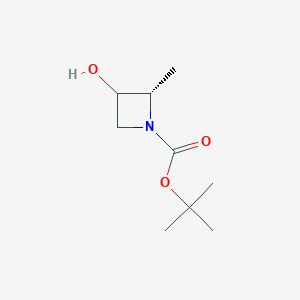![molecular formula C14H27N3O4 B6305695 t-Butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate CAS No. 1936305-61-1](/img/structure/B6305695.png)
t-Butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate (hereafter referred to as t-Butyl 3-AMCA) is an organic compound belonging to the class of azetidines. It is an important intermediate in the synthesis of various compounds and is used in a variety of research applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions for t-Butyl 3-AMCA.
Wissenschaftliche Forschungsanwendungen
T-Butyl 3-AMCA has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of polymers, as a reagent for the synthesis of pharmaceuticals, and as an intermediate in the synthesis of other compounds. It has also been used as a ligand for the synthesis of coordination complexes and as a substrate for the synthesis of peptides. Additionally, t-Butyl 3-AMCA has been used in the synthesis of organic fluorophores and as a reagent in the synthesis of organometallic compounds.
Wirkmechanismus
The mechanism of action of t-Butyl 3-AMCA is not fully understood, however, it is believed to be mediated by its ability to form coordination complexes with metals. This is due to the presence of the tert-butyl carbamate group, which can form coordination complexes with metals such as copper, iron, and zinc. Additionally, t-Butyl 3-AMCA can form hydrogen bonds with other molecules, which may also play a role in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of t-Butyl 3-AMCA have not been extensively studied. However, it is known that t-Butyl 3-AMCA can act as a chelating agent, meaning that it can bind to metal ions and form coordination complexes. Additionally, it is believed that t-Butyl 3-AMCA may have antioxidant properties, although this has yet to be tested in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of t-Butyl 3-AMCA for lab experiments is its low cost and availability. Additionally, t-Butyl 3-AMCA is relatively stable and can be stored for long periods of time without degradation. However, t-Butyl 3-AMCA is not very soluble in water, so it is not suitable for use in aqueous solutions. Additionally, t-Butyl 3-AMCA can form coordination complexes with metal ions, which can interfere with certain experiments.
Zukünftige Richtungen
There are several potential future directions for t-Butyl 3-AMCA research. These include further studies into its mechanism of action and its biochemical and physiological effects, as well as studies into its use as a catalyst in the synthesis of polymers and other compounds. Additionally, further research into the synthesis of t-Butyl 3-AMCA and its use as a reagent for the synthesis of pharmaceuticals and other compounds is needed. Finally, research into the potential applications of t-Butyl 3-AMCA in the development of new drugs and treatments is also warranted.
Synthesemethoden
T-Butyl 3-AMCA can be synthesized in a two-step process. The first step involves the reaction of tert-butyl carbamate with an amine such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). This reaction yields a tert-butyl carbamate-amine complex, which is then reacted with an aldehyde or ketone to form a tert-butyl carbamate-aldehyde/ketone complex. The second step involves the reaction of the tert-butyl carbamate-aldehyde/ketone complex with a base such as sodium hydroxide or potassium hydroxide. This reaction yields t-Butyl 3-AMCA.
Eigenschaften
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O4/c1-12(2,3)20-10(18)16-14(7-15)8-17(9-14)11(19)21-13(4,5)6/h7-9,15H2,1-6H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYKHCUNDMHMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

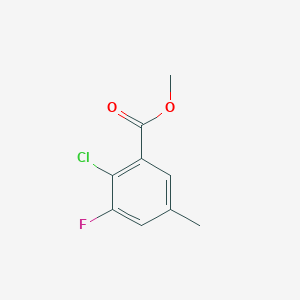

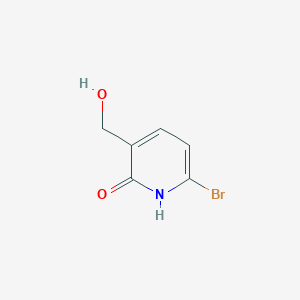
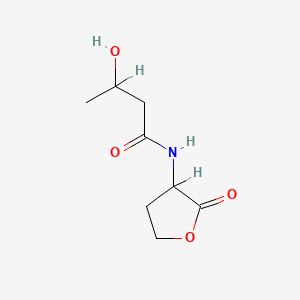
![tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6305665.png)

